molecular formula C11H12N4OS B5037248 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5037248
M. Wt: 248.31 g/mol
InChI Key: IMNHWJJBKCNOSF-UHFFFAOYSA-N
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Description

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole-5-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-phenylacetamide is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-12-11(15-14-8)17-7-10(16)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHWJJBKCNOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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